Researchers incorporating brominated tyrosine residues via SPPS often face supply gaps for high-purity, dual-halogenated building blocks. Fmoc-3,5-dibromo-L-tyrosine (CAS 201484-26-6) closes this gap.
• Dual aryl bromide handles enable on-resin Suzuki-Miyaura macrocyclization and iterative Pd-catalyzed late-stage SAR diversification.
• LogP 5.7 drives enhanced peptide hydrophobicity for membrane penetration and hydrophobic pocket targeting.
• ≥99% purity (TLC); stored at 0-8°C. Bulk quantities available for library synthesis programs.
Molecular FormulaC24H19Br2NO5
Molecular Weight561.2 g/mol
CAS No.201484-26-6
Cat. No.B557926
⚠ Attention: For research use only. Not for human or veterinary use.
Fmoc-3,5-dibromo-L-tyrosine: Halogenated SPPS Building Block
Fmoc-3,5-dibromo-L-tyrosine (CAS 201484-26-6) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected, non-proteinogenic amino acid derivative. It features a dual bromination at the 3- and 5-positions of the tyrosine phenol ring [1]. It is commercially available with a purity of ≥99% (TLC) and is widely used as a building block in solid-phase peptide synthesis (SPPS) to incorporate brominated tyrosine residues into peptides .
●Standard Fmoc-SPPS compatible building block
●3,5-dibromo substitution for orthogonal reactivity
●Peptide macrocyclization and late-stage diversification workflows
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11330457, Fmoc-3,5-dibromo-L-tyrosine. Retrieved April 17, 2026. View Source
The 3,5-dibromo substitution on Fmoc-3,5-dibromo-L-tyrosine fundamentally alters the physicochemical properties of the tyrosine side chain, creating a specific functional profile that is not shared by other Fmoc-tyrosine analogs. The introduction of two bromine atoms significantly increases the compound's hydrophobicity, as reflected in its computed LogP of 5.7 [1], a stark contrast to the LogP of 4.32 for unsubstituted Fmoc-L-tyrosine [2]. This increase in lipophilicity is a key differentiator that can dramatically impact a peptide's solubility, aggregation propensity, and its ability to interact with hydrophobic targets or cross biological membranes. Beyond its passive properties, the 3,5-dibromo-tyrosine core serves as a chemically reactive scaffold that enables specific applications that are impossible with unhalogenated or mono-halogenated tyrosines. For instance, the bromine atoms are excellent handles for orthogonal, on-resin functionalization via palladium-catalyzed cross-coupling reactions, a feature that is not possible with standard Fmoc-tyrosine [3]. Furthermore, the dibromotyrosine motif is a known pharmacophore in numerous marine natural products with potent biological activities [4], making its Fmoc-protected form an essential tool for constructing biomimetic peptides. Therefore, substituting Fmoc-3,5-dibromo-L-tyrosine with another derivative would not just change a peptide's properties incrementally; it would eliminate its capacity for specific chemical transformations and abrogate its potential for targeted biological activity.
⚠Lipophilicity mismatch: Non-halogenated Fmoc-tyrosine lacks the significant hydrophobicity shift from 3,5-dibromination; this may alter peptide aggregation and RP-HPLC behavior.
⚠Reactivity gap: Standard Fmoc-tyrosine remains inert under on-resin Suzuki-Miyaura conditions; only the dibromo analog provides the essential cross-coupling handle.
⚠Pharmacophore context absent: The dibromotyrosine motif is a reported pharmacophore; replacing it removes context-specific bioactivity screening potential.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11330457, Fmoc-3,5-dibromo-L-tyrosine. Computed XLogP3-AA value. Retrieved April 17, 2026. View Source
[3] Meyer, F.-M. et al. (2012). Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains. The Journal of Organic Chemistry, 77(7), 3683-3687. DOI: 10.1021/jo300182q. View Source
[4] Sallam, A. A. et al. (2010). Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration. Bioorganic & Medicinal Chemistry, 18(21), 7446-7457. View Source
Fmoc-3,5-dibromo-L-tyrosine: Evidence Guide
Enhanced Lipophilicity
The 3,5-dibromo substitution markedly increases the lipophilicity of the tyrosine derivative. Fmoc-3,5-dibromo-L-tyrosine has a computed LogP (XLogP3-AA) of 5.7 [1]. In comparison, the baseline, unsubstituted Fmoc-L-tyrosine has a reported LogP of 4.32 [2]. This represents a LogP increase of 1.38 units, corresponding to a theoretical ~24-fold increase in partition coefficient favoring the organic phase.
Lipophilicity IncreaseCross-study comparable
ΔLogP = +1.38 (~24-fold higher P)
Supports hydrophobic target engagement and RP-HPLC retention prediction
Computed XLogP3-AA value (PubChem) for target; computed/experimental LogP for comparator.
Why This Matters
This significant increase in hydrophobicity is crucial for enhancing membrane permeability and target binding affinity in peptide-based drug candidates, and directly influences peptide purification by reverse-phase HPLC.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11330457, Fmoc-3,5-dibromo-L-tyrosine. Computed XLogP3-AA value. Retrieved April 17, 2026. View Source
The 3,5-dibromo-tyrosine residue provides a unique orthogonal reactive handle for on-resin Suzuki-Miyaura cross-couplings. This capability is not available with standard, non-halogenated Fmoc-tyrosine. Using this method, researchers have successfully synthesized biaryl-bridged macrocyclic peptides ranging from 14- to 21-membered rings by coupling the 3,5-dibromo-tyrosine side chain with a peptide-incorporated aryl boronate [1]. This approach allows for direct carbogenic fusion of natural amino acid side chains to constrain peptide conformation.
On-Resin ReactivityClass-level inference
Enables Suzuki-Miyaura macrocyclization
Unique handle for conformationally constrained peptides
Reported for 14- to 21-membered rings; method-dependent
This enables the efficient synthesis of conformationally constrained, macrocyclic peptides, a highly sought-after class of molecules in drug discovery for targeting challenging protein-protein interactions.
[1] Meyer, F.-M. et al. (2012). Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains. The Journal of Organic Chemistry, 77(7), 3683-3687. DOI: 10.1021/jo300182q. View Source
Anticancer Pharmacophore
The 3,5-dibromo-tyrosine core is a validated pharmacophore. In a study evaluating a series of synthetic dibromotyrosine analogues, several compounds demonstrated promising anti-angiogenic activity in a chick chorioallantoic membrane (CAM) assay [1]. Furthermore, certain ester analogues exhibited higher anti-migratory activity, while ether analogues showed better anti-proliferative activity against prostate cancer cells, all while maintaining negligible cytotoxicity [1]. These activities are specific to the dibrominated scaffold and would not be expected from non-halogenated tyrosine derivatives.
Dibromotyrosine analogues show activity in multiple in vitro models
Comparator Or Baseline
Non-halogenated tyrosine analogues (inferred to lack this specific activity)
Quantified Difference
Qualitative difference (Active vs. Inactive)
Conditions
CAM assay, MTT, wound-healing, and Cultrex® BME cell invasion assays on prostate cancer models.
Why This Matters
The procurement of Fmoc-3,5-dibromo-L-tyrosine is essential for research groups aiming to construct and screen peptide libraries that incorporate this specific, biologically relevant halogenated scaffold.
[1] Sallam, A. A. et al. (2010). Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration. Bioorganic & Medicinal Chemistry, 18(21), 7446-7457. View Source
High Purity and Stability
Commercially sourced Fmoc-3,5-dibromo-L-tyrosine is reliably available with a high purity specification of ≥ 99% as determined by Thin-Layer Chromatography (TLC) . It is a stable, white crystalline solid that can be stored at 0-8°C . This high level of purity minimizes the risk of introducing side-products or deletion sequences during automated SPPS, a common concern with less refined or in-house synthesized amino acid derivatives.
For procurement, this ensures batch-to-batch consistency and reliability, which is critical for the reproducibility of peptide synthesis, especially for long or difficult sequences.
Fmoc-3,5-dibromo-L-tyrosine is the reagent of choice for incorporating an aryl bromide handle into a peptide chain during standard Fmoc-SPPS. This handle can then be used for an on-resin, intramolecular Suzuki-Miyaura cross-coupling with another peptide-based aryl boronate to create a biaryl bridge. This reaction macrocyclizes the peptide, constraining its conformation and potentially improving its metabolic stability and target binding affinity [1].
Peptide Library Diversification
The aryl bromides of an Fmoc-3,5-dibromo-L-tyrosine-containing peptide serve as a versatile platform for late-stage diversification. After peptide assembly, the bromine atoms can undergo sequential or iterative palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with various coupling partners, allowing the generation of a library of peptide analogs from a single precursor to explore structure-activity relationships (SAR) [1].
Marine Natural Product Biomimetics
The 3,5-dibromo-tyrosine motif is a recurring structural feature in bioactive marine alkaloids that exhibit anti-cancer, anti-angiogenic, and anti-migratory properties [2]. Fmoc-3,5-dibromo-L-tyrosine is the essential starting material for the solid-phase synthesis of peptidic or peptide-hybrid analogs inspired by these natural products, enabling systematic investigations into their mechanisms of action and therapeutic potential [2].
Hydrophobic Peptide Therapeutics
Given the significant increase in lipophilicity (LogP = 5.7) compared to native Fmoc-tyrosine (LogP ~4.32) [3], Fmoc-3,5-dibromo-L-tyrosine is strategically employed to enhance the overall hydrophobicity of a peptide. This can be critical for improving the peptide's ability to cross cell membranes or for targeting hydrophobic pockets on protein surfaces, such as those found in many protein-protein interactions.
Application
Selection Property
Validation Focus
Macrocyclic peptide synthesis
On-resin cross-coupling handle
Macrocyclization and conformational constraint
Peptide library diversification
Dual aryl bromide for late-stage functionalization
Diversification scope and SAR profiling
Natural product biomimetic research
Dibromotyrosine pharmacophore scaffold
Bioactivity assay response and mechanism of action
Hydrophobic peptide design
Enhanced lipophilicity (LogP shift)
Membrane permeability and hydrophobic target engagement
[1] Meyer, F.-M. et al. (2012). Biaryl-Bridged Macrocyclic Peptides: Conformational Constraint via Carbogenic Fusion of Natural Amino Acid Side Chains. The Journal of Organic Chemistry, 77(7), 3683-3687. DOI: 10.1021/jo300182q. View Source
[2] Sallam, A. A. et al. (2010). Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration. Bioorganic & Medicinal Chemistry, 18(21), 7446-7457. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.